Erythromycin A 6,9-Imino Ether
Overview
Description
Erythromycin A 6,9-Imino Ether is a complex organic compound with a unique bicyclic structure
Mechanism of Action
Target of Action
The primary target of Erythromycin A 6,9-Imino Ether is the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This target plays a crucial role in bacterial protein synthesis, which is essential for bacterial replication .
Mode of Action
This compound acts by inhibiting protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes, blocking the progression of nascent polypeptide chains . This interaction inhibits the protein synthesis process, thereby preventing bacterial replication .
Biochemical Pathways
The action of this compound affects the protein synthesis pathway in bacteria. By binding to the 23S ribosomal RNA molecule, it disrupts the formation of peptide chains, which are essential components of proteins . This disruption in the protein synthesis pathway leads to the inhibition of bacterial replication .
Pharmacokinetics
It is known that erythromycin, a related compound, is readily degraded under acidic conditions, resulting in poor bioavailability
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial replication. By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the stability of the compound, as related compounds like Erythromycin are known to degrade under acidic conditions . Additionally, the presence of resistant bacteria can impact the efficacy of the compound. Some bacteria have developed resistance mechanisms, such as erm-encoded methylation of 23S rRNA and mef-encoded efflux, which can reduce the effectiveness of macrolide antibiotics like this compound .
Biochemical Analysis
Biochemical Properties
It is known that it is an impurity in the synthesis of Erythromycin . Erythromycin is a macrolide antibiotic that binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis
Cellular Effects
Given its structural similarity to Erythromycin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an impurity in the synthesis of Erythromycin , it may share some of Erythromycin’s mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Given its structural similarity to Erythromycin, it may interact with similar enzymes or cofactors and have similar effects on metabolic flux or metabolite levels
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the bicyclic core and the attachment of various functional groups The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactionsIndustrial production methods often involve optimizing these steps to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of new compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in treating certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Compared to other similar compounds, this compound stands out due to its unique bicyclic structure and the presence of multiple functional groups. Similar compounds include:
- 7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one derivatives
- Methylprednisolone Impurity 32 (Meprednisone) These compounds share some structural similarities but differ in their functional groups and biological activities .
Properties
IUPAC Name |
(3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6-ethyl-4,5-dihydroxy-10-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13,15-hexamethyl-7,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10,44)29(41)22(6)38-32-18(2)16-36(9,51-32)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-35(8,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENQAXMHXRNMD-XBWOTNPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N=C2C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N=C2[C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99290-97-8, 342371-84-0 | |
Record name | (1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-10-[(2,6-dideoxy-3-C-methyl-3-O-methyl--L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)--D-xylo-hexopyranosyl]oxy]- 7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Erythromycine A iminoeter | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERYTHROMYCIN A 6,9-IMINO ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY9UX4EW8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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